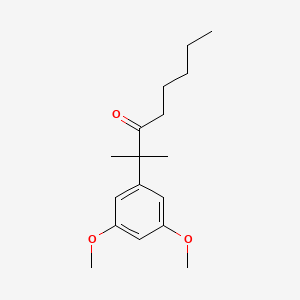
2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an octan-3-one backbone with a methyl group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzaldehyde and 2-methyl-3-octanone.
Condensation Reaction: The key step involves a condensation reaction between 3,5-dimethoxybenzaldehyde and 2-methyl-3-octanone in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic Processes: The use of catalysts to enhance the reaction rate and selectivity.
Automated Systems: Implementation of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways that regulate cellular processes.
相似化合物的比较
Similar Compounds
2-(3,5-Dimethoxy-phenyl)-2-methyl-butan-3-one: Similar structure with a shorter carbon chain.
2-(3,5-Dimethoxy-phenyl)-2-methyl-hexan-3-one: Similar structure with a different carbon chain length.
2-(3,5-Dimethoxy-phenyl)-2-methyl-decan-3-one: Similar structure with a longer carbon chain.
Uniqueness
2-(3,5-Dimethoxyphenyl)-2-methyloctan-3-one is unique due to its specific carbon chain length and the presence of methoxy groups on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
55048-08-3 |
|---|---|
分子式 |
C17H26O3 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
2-(3,5-dimethoxyphenyl)-2-methyloctan-3-one |
InChI |
InChI=1S/C17H26O3/c1-6-7-8-9-16(18)17(2,3)13-10-14(19-4)12-15(11-13)20-5/h10-12H,6-9H2,1-5H3 |
InChI 键 |
CESOOMHHYQVOHN-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C(C)(C)C1=CC(=CC(=C1)OC)OC |
规范 SMILES |
CCCCCC(=O)C(C)(C)C1=CC(=CC(=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















